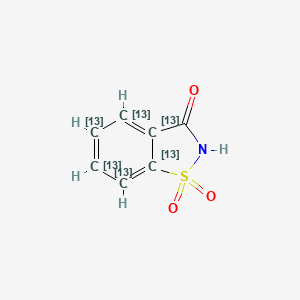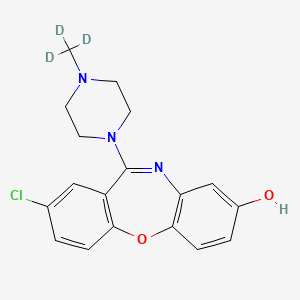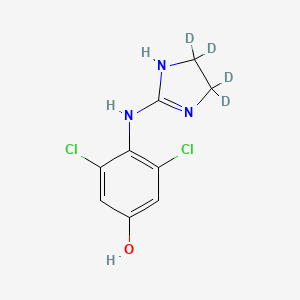
4-Hydroxy Clonidine-d4
Overview
Description
4-Hydroxy Clonidine-d4 is a deuterium-labeled analog of 4-Hydroxy Clonidine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule enhances its stability and allows for precise quantitation during drug development processes .
Mechanism of Action
Target of Action
4-Hydroxy Clonidine-d4 is the deuterium labeled 4-Hydroxy Clonidine . The primary target of this compound is similar to that of Clonidine, which is poorly understood . .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine, a neurotransmitter involved in the regulation of blood pressure. This leads to a decrease in peripheral vascular resistance and a reduction in heart rate, resulting in lowered blood pressure .
Biochemical Pathways
The main reaction in Clonidine metabolism is the 4-hydroxylation of Clonidine by CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 This suggests that this compound may also be metabolized by these enzymes
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Clonidine. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The complete bioavailability of Clonidine and its elimination half-life (20 to 25.5 h) remained constant after single and multiple doses .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Clonidine, given their structural similarity. Clonidine’s action results in a decrease in peripheral vascular resistance and a reduction in heart rate, leading to lowered blood pressure .
Biochemical Analysis
Biochemical Properties
4-Hydroxy Clonidine-d4 interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 (CYP) enzyme-mediated 4-hydroxylation of Clonidine . Specifically, CYP2D6, among other CYP enzymes, mediates the 4-hydroxylation of Clonidine .
Cellular Effects
It is known that Clonidine, the parent compound of this compound, is used for the treatment of hypertension and certain behavioral disorders . Therefore, it is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Clonidine, the parent compound, acts as an agonist at alpha-2 adrenergic receptors . This suggests that this compound may exert its effects at the molecular level through similar receptor interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
It is known that Clonidine, the parent compound, is used in veterinary medicine for the treatment of anxiety-related conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway mediated by the cytochrome P450 (CYP) enzyme system . Specifically, CYP2D6 mediates the 4-hydroxylation of Clonidine, leading to the formation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Clonidine-d4 involves the deuteration of 4-Hydroxy Clonidine. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of specialized equipment and deuterated chemicals is essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Clonidine-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Hydroxy Clonidine-d4 is widely used in scientific research, including:
Chemistry: It serves as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to track the distribution and metabolism of drugs.
Medicine: It aids in the development of new pharmaceuticals by providing insights into drug behavior and interactions.
Industry: The compound is utilized in the production of stable isotope-labeled drugs for research and development purposes
Comparison with Similar Compounds
4-Hydroxy Clonidine: The non-deuterated analog with similar pharmacological properties.
Clonidine: A widely used alpha-2 adrenergic agonist with applications in hypertension and pain management.
Deuterated Clonidine: Another deuterium-labeled analog used for similar research purposes
Uniqueness: 4-Hydroxy Clonidine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. This makes it a valuable tool in drug development and metabolic studies .
Properties
IUPAC Name |
3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBRPXHGAXREI-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Cl)O)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675927 | |
| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189988-05-3 | |
| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)
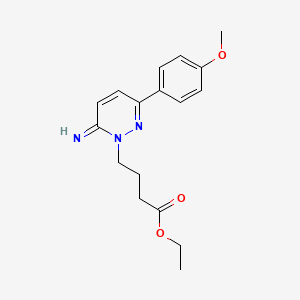


![(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B564774.png)
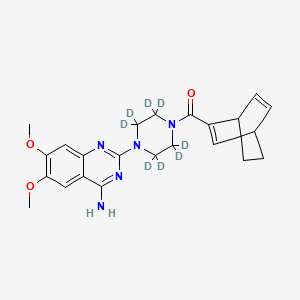
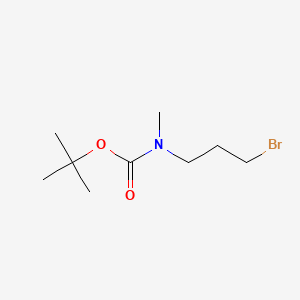

![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
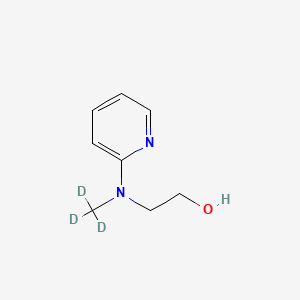
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B564785.png)
